3-(2 inverted exclamation mark -Chlorophenyl)-7-methoxy-4-phenylcoumarin
Overview
Description
3-(2 inverted exclamation mark -Chlorophenyl)-7-methoxy-4-phenylcoumarin is a useful research compound. Its molecular formula is C22H15ClO3 and its molecular weight is 362.8 g/mol. The purity is usually 95%.
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Biological Activity
3-(2-Chlorophenyl)-7-methoxy-4-phenylcoumarin is a compound belonging to the coumarin family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its anticancer, antiviral, and anti-inflammatory properties, supported by relevant research findings.
Overview of Coumarins
Coumarins are a class of organic compounds known for their wide range of pharmacological activities. They are characterized by a benzopyrone structure and have been studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. The biological activity of coumarins often depends on their substitution patterns, which can significantly influence their efficacy and selectivity.
Anticancer Activity
Mechanisms of Action:
Research indicates that coumarins can induce apoptosis in cancer cells through various mechanisms. For example, 3-(2-Chlorophenyl)-7-methoxy-4-phenylcoumarin has been shown to inhibit cell proliferation in several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound's structure allows it to interact with key cellular pathways involved in cancer progression.
Case Studies:
- MCF-7 Cell Line: In vitro studies demonstrated that 3-(2-Chlorophenyl)-7-methoxy-4-phenylcoumarin exhibits cytotoxicity against MCF-7 cells with an IC50 value indicating significant potency. This suggests that the compound may disrupt cell cycle progression and promote apoptosis.
- MDA-MB-231 Cell Line: Another study highlighted the compound's selective activity against MDA-MB-231 cells, a more aggressive breast cancer type, showcasing its potential as a targeted therapy.
Table 1: Anticancer Activity of 3-(2-Chlorophenyl)-7-methoxy-4-phenylcoumarin
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 17.2 | Induction of apoptosis |
MDA-MB-231 | 6.4 | Inhibition of cell proliferation |
Antiviral Activity
Coumarins have also been investigated for their antiviral properties. Specifically, derivatives similar to 3-(2-Chlorophenyl)-7-methoxy-4-phenylcoumarin have shown efficacy against HIV replication.
Research Findings:
In studies assessing the antiviral activity of various coumarins, certain compounds demonstrated IC50 values below 25 µM against HIV-1 replication. The structural modifications in coumarins significantly impact their antiviral potency, with specific substitutions enhancing their efficacy against viral targets.
Anti-inflammatory Properties
The anti-inflammatory effects of coumarins are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
Mechanisms:
3-(2-Chlorophenyl)-7-methoxy-4-phenylcoumarin has been shown to reduce the production of nitric oxide and other inflammatory mediators in macrophage cell lines, suggesting its potential as an anti-inflammatory agent.
Table 2: Anti-inflammatory Activity
Properties
IUPAC Name |
3-(2-chlorophenyl)-7-methoxy-4-phenylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClO3/c1-25-15-11-12-17-19(13-15)26-22(24)21(16-9-5-6-10-18(16)23)20(17)14-7-3-2-4-8-14/h2-13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URWLTRBQEIMVAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3Cl)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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